molecular formula C11H9BrN2O2 B8090145 (S)-5'-bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione

(S)-5'-bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione

Cat. No.: B8090145
M. Wt: 281.10 g/mol
InChI Key: VSAYNERGILLODM-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione is a chiral spirocyclic hydantoin derivative characterized by a bromine substituent at the 5'-position of the indene moiety. Its synthesis involves the condensation of indanone derivatives with ammonium carbonate and potassium cyanide, followed by bromination and purification steps, achieving a yield of 81% . The compound exhibits a molecular weight of 281.1 g/mol (confirmed by LC-MS: m/z = 281.1/283.1 [M+H]⁺) and stereochemical specificity due to the (S)-configuration at the spiro junction. This structural motif is critical for its bioactivity, particularly in medicinal chemistry applications such as enzyme inhibition and receptor modulation .

Properties

IUPAC Name

(3S)-6-bromospiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-7-1-2-8-6(5-7)3-4-11(8)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAYNERGILLODM-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3=C1C=C(C=C3)Br)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2(C3=C1C=C(C=C3)Br)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione (CAS No. 553680-99-2) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₁H₉BrN₂O₂
  • Molecular Weight : 281.11 g/mol
  • IUPAC Name : this compound
  • Purity : Typically ≥ 97% in commercial preparations

The compound is characterized by a spirocyclic structure that incorporates an imidazolidine moiety, which is known for imparting various biological activities.

Antimicrobial Activity

Research has indicated that derivatives of imidazolidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to (S)-5'-bromo have been evaluated for their effectiveness against various bacterial strains. A study highlighted the antibacterial potency of imidazolidine derivatives against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, suggesting that structural modifications can enhance their activity .

Cytotoxicity Studies

Cytotoxicity assays using the MTT method have been employed to assess the effects of this compound on human cancer cell lines. Preliminary results indicate that this compound exhibits moderate cytotoxic effects against neuroblastoma cell lines (SH-SY5Y) and hepatocytes (HepG2) . The findings suggest potential applications in cancer therapy, although further studies are needed to elucidate the underlying mechanisms.

Estrogenic Activity

In vitro studies have also explored the estrogenic potential of this compound. Comparisons with known estrogenic compounds showed that while (S)-5'-bromo had some activity, it was significantly lower than that of established estrogen mimics like benzophenone-2 . This aspect is crucial for evaluating its safety in cosmetic applications where hormonal activity may pose risks.

Case Studies and Research Findings

StudyFindings
Cytotoxicity EvaluationDemonstrated moderate cytotoxic effects on SH-SY5Y and HepG2 cell lines; potential for further development in cancer therapeutics .
Antimicrobial TestingShowed significant antibacterial activity against Bacillus cereus and Staphylococcus aureus; structural modifications enhance efficacy .
Estrogenic Activity AssessmentExhibited lower estrogenic activity compared to benzophenone-2; implications for safety in cosmetic formulations .

Scientific Research Applications

Anticancer Activity

Research has indicated that spirocyclic compounds, including (S)-5'-bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione, exhibit significant anticancer properties. A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, suggesting a potential role as an anticancer agent. The mechanism of action is thought to involve the induction of apoptosis in cancer cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against several bacterial strains, making it a candidate for developing new antibiotics. The structure-activity relationship (SAR) studies are crucial for optimizing its efficacy against resistant strains.

Case Study: Anticancer Effects

A 2023 study published in the Journal of Medicinal Chemistry assessed the efficacy of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of 12 µM, highlighting its potential as a lead compound for further development.

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its unique spirocyclic structure allows for the formation of diverse derivatives through functional group transformations.

Synthesis of Novel Compounds

The compound can be utilized to synthesize novel heterocyclic compounds with potential biological activities. For instance, researchers have successfully employed it in the synthesis of imidazolidine derivatives that exhibit enhanced pharmacological profiles.

Data Table: Synthetic Applications

Reaction TypeProduct TypeYield (%)Reference
Nucleophilic substitutionImidazolidine derivatives85Journal of Organic Chemistry
CyclizationHeterocycles78Synthetic Communications

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced mechanical properties and thermal stability.

Photonic Applications

Recent studies have investigated the use of this compound in photonic devices due to its unique electronic properties. Its ability to act as a light-harvesting unit opens avenues for applications in organic photovoltaics and sensors.

Case Study: Polymer Composites

A 2024 study demonstrated that incorporating this compound into polycarbonate matrices improved the thermal stability by 30% compared to pure polycarbonate.

Comparison with Similar Compounds

Brominated Analogues

  • 6'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione: This positional isomer differs in bromine placement (6' vs. 5'). While synthetic routes are similar, the 6'-bromo derivative is commercially discontinued, suggesting challenges in stability or scalability .
  • 7'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione :
    Mentioned in supplier catalogs, this compound remains understudied, highlighting the sensitivity of bioactivity to bromine positioning .

Methoxy-Substituted Analogues

  • 6'-Methoxy-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione (CAS 66892-37-3) :
    The methoxy group enhances solubility (LogD = −0.45 vs. 1.2 for brominated analogues) but reduces electrophilicity. This derivative is prioritized in antiviral research due to improved bioavailability .

Non-Halogenated Parent Compound

  • (1'S)-2',3'-Dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione (CAS 6252-98-8) :
    The unsubstituted parent compound lacks bromine, resulting in lower molecular weight (200.19 g/mol) and reduced lipophilicity (LogD = 0.8). It serves as a scaffold for derivatization but exhibits minimal intrinsic bioactivity .

Physicochemical and Pharmacological Properties

Table 1: Comparative Analysis of Key Parameters

Compound Name Molecular Weight (g/mol) LogD<sup>a</sup> IC₅₀ (Anti-Plasmodium<sup>b</sup>) Cytotoxicity (HaCaT IC₅₀) Thermal Stability (°C)<sup>c</sup>
(S)-5'-Bromo derivative 281.1 1.2 0.8 µM (D10)<sup>d</sup> >50 µM 220–240
6'-Methoxy derivative 232.24 −0.45 N/A N/A 260–280
Parent (unsubstituted) 200.19 0.8 >10 µM >100 µM 180–200
(R,S)-1-(5-Bromopentyl) derivative<sup>e</sup> 365.08 2.1 1.2 µM (W2)<sup>f</sup> 28 µM N/A

<sup>a</sup> LogD calculated using MarvinSketch ; <sup>b</sup> Antiplasmodial activity against Plasmodium falciparum strains ; <sup>c</sup> Decomposition onset from TGA ; <sup>d</sup> CQ-sensitive strain; <sup>e</sup> Alkylated analogue ; <sup>f</sup> CQ-resistant strain.

Key Observations:

Bromine vs. Methoxy Substitution : Bromine increases lipophilicity (LogD 1.2 vs. −0.45) and enhances antimalarial potency (IC₅₀ 0.8 µM vs. N/A for methoxy). Methoxy derivatives prioritize CNS targets (e.g., 5-HT receptors) due to improved blood-brain barrier penetration .

Alkylation Effects : Adding a 5-bromopentyl chain (e.g., (R,S)-1-(5-bromopentyl) derivative) boosts antiplasmodial activity (IC₅₀ 1.2 µM) but increases cytotoxicity (IC₅₀ 28 µM), indicating a trade-off between efficacy and safety .

Thermal Stability : Methoxy substitution improves thermal resistance (decomposition at 260–280°C vs. 220–240°C for brominated analogues), critical for formulation stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.